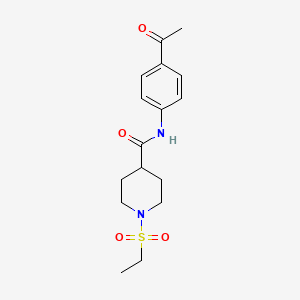![molecular formula C22H23N3O5S B4112160 4-[(2-furylmethyl)amino]-3-(4-morpholinylsulfonyl)-N-phenylbenzamide](/img/structure/B4112160.png)
4-[(2-furylmethyl)amino]-3-(4-morpholinylsulfonyl)-N-phenylbenzamide
Übersicht
Beschreibung
4-[(2-furylmethyl)amino]-3-(4-morpholinylsulfonyl)-N-phenylbenzamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as FMSB, and it has been shown to have a wide range of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of FMSB involves the inhibition of PKC activity. PKC is a key regulator of cellular signaling pathways, and its dysregulation has been implicated in a wide range of diseases, including cancer, diabetes, and cardiovascular disease. By inhibiting PKC activity, FMSB has the potential to modulate these signaling pathways and potentially treat these diseases.
Biochemical and Physiological Effects:
In addition to its effects on PKC activity, FMSB has been shown to modulate calcium channels and regulate nitric oxide production. These effects can have a wide range of biochemical and physiological consequences, including the regulation of blood pressure, the modulation of neurotransmitter release, and the regulation of immune function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of FMSB for lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. Additionally, FMSB has been extensively studied, and its effects on cellular signaling pathways and physiological processes are well-understood. However, one limitation of FMSB is that it can be difficult to work with due to its low solubility in aqueous solutions. This can make it challenging to administer the compound in lab experiments.
Zukünftige Richtungen
There are numerous potential future directions for research on FMSB. One area of interest is the development of new compounds based on the structure of FMSB that may have improved solubility and bioavailability. Additionally, further research is needed to fully understand the potential therapeutic applications of FMSB, particularly in the treatment of diseases such as cancer and cardiovascular disease. Finally, new studies are needed to explore the potential side effects and safety profile of FMSB in humans.
Conclusion:
In conclusion, FMSB is a valuable compound for scientific research due to its well-established synthesis method, its effects on cellular signaling pathways and physiological processes, and its potential therapeutic applications. While there are limitations to working with FMSB, there are numerous potential future directions for research that may lead to the development of new compounds and the discovery of new therapeutic applications.
Wissenschaftliche Forschungsanwendungen
FMSB has been studied extensively for its potential use in scientific research. It has been shown to have a wide range of biochemical and physiological effects, including the inhibition of protein kinase C (PKC) activity, the modulation of calcium channels, and the regulation of nitric oxide production. These effects make FMSB a valuable tool for studying cellular signaling pathways and physiological processes.
Eigenschaften
IUPAC Name |
4-(furan-2-ylmethylamino)-3-morpholin-4-ylsulfonyl-N-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5S/c26-22(24-18-5-2-1-3-6-18)17-8-9-20(23-16-19-7-4-12-30-19)21(15-17)31(27,28)25-10-13-29-14-11-25/h1-9,12,15,23H,10-11,13-14,16H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLHQSVTXMIXZBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC=C3)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-furylmethyl)amino]-3-(4-morpholinylsulfonyl)-N-phenylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-chloro-N-(4-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-2-methoxyphenyl)benzamide](/img/structure/B4112087.png)


![N-[5-benzoyl-2-(4-morpholinyl)phenyl]acetamide](/img/structure/B4112117.png)

![7-[(5-cyclopropyl-1,3-oxazol-4-yl)carbonyl]-2,3-dimethyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one](/img/structure/B4112122.png)

![2,5-dichloro-N-[2-(dimethylamino)ethyl]benzenesulfonamide](/img/structure/B4112129.png)
![3-{[(2-chlorophenoxy)acetyl]amino}-2-methylbenzoic acid](/img/structure/B4112139.png)
![1-[2-(4-bromophenoxy)propanoyl]indoline](/img/structure/B4112144.png)

![4-oxo-4-({4-[(2-thienylcarbonyl)amino]phenyl}amino)butanoic acid](/img/structure/B4112157.png)
![ethyl 4-{[2-(4-bromophenoxy)propanoyl]amino}benzoate](/img/structure/B4112166.png)
![5-bromo-2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4112173.png)